molecular formula C14H20ClN7 B12266084 5-chloro-N-methyl-N-{1-[2-(2H-1,2,3-triazol-2-yl)ethyl]piperidin-4-yl}pyrimidin-2-amine

5-chloro-N-methyl-N-{1-[2-(2H-1,2,3-triazol-2-yl)ethyl]piperidin-4-yl}pyrimidin-2-amine

Cat. No.: B12266084
M. Wt: 321.81 g/mol
InChI Key: VYYWDXXLESTJEE-UHFFFAOYSA-N
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Description

5-chloro-N-methyl-N-{1-[2-(2H-1,2,3-triazol-2-yl)ethyl]piperidin-4-yl}pyrimidin-2-amine is a complex organic compound that features a pyrimidine core substituted with a piperidine ring, a triazole moiety, and a chlorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-methyl-N-{1-[2-(2H-1,2,3-triazol-2-yl)ethyl]piperidin-4-yl}pyrimidin-2-amine typically involves multiple steps:

    Formation of the Triazole Moiety: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.

    Piperidine Ring Formation: The piperidine ring can be synthesized via a reductive amination reaction.

    Pyrimidine Core Synthesis: The pyrimidine core is often synthesized through a condensation reaction involving appropriate precursors.

    Final Coupling: The triazole, piperidine, and pyrimidine units are then coupled together under suitable conditions, often involving a base and a coupling agent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring.

    Reduction: Reduction reactions can occur at the triazole moiety.

    Substitution: The chlorine atom on the pyrimidine ring can be substituted with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.

Major Products

    Oxidation: Oxidized derivatives of the piperidine ring.

    Reduction: Reduced forms of the triazole moiety.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Material Science: It can be incorporated into polymers to enhance their properties.

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes.

    Protein Binding: It can be used to study protein-ligand interactions.

Medicine

    Drug Development:

    Therapeutics: It may have therapeutic effects in treating certain diseases.

Industry

    Agriculture: Possible use as a pesticide or herbicide.

    Manufacturing: Utilized in the production of specialty chemicals.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. The triazole moiety can form hydrogen bonds and π-π interactions, while the piperidine ring can enhance binding affinity through hydrophobic interactions. The chlorine atom may participate in halogen bonding, further stabilizing the compound’s interaction with its target.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-2-methyl-4-isothiazolin-3-one: Known for its biocidal properties.

    5-chloro-2-methylisothiazol-3-one: Used as a preservative in various products.

Uniqueness

5-chloro-N-methyl-N-{1-[2-(2H-1,2,3-triazol-2-yl)ethyl]piperidin-4-yl}pyrimidin-2-amine is unique due to its combination of a pyrimidine core, piperidine ring, and triazole moiety, which confer distinct chemical and biological properties

Properties

Molecular Formula

C14H20ClN7

Molecular Weight

321.81 g/mol

IUPAC Name

5-chloro-N-methyl-N-[1-[2-(triazol-2-yl)ethyl]piperidin-4-yl]pyrimidin-2-amine

InChI

InChI=1S/C14H20ClN7/c1-20(14-16-10-12(15)11-17-14)13-2-6-21(7-3-13)8-9-22-18-4-5-19-22/h4-5,10-11,13H,2-3,6-9H2,1H3

InChI Key

VYYWDXXLESTJEE-UHFFFAOYSA-N

Canonical SMILES

CN(C1CCN(CC1)CCN2N=CC=N2)C3=NC=C(C=N3)Cl

Origin of Product

United States

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